Mannose 6-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

beta-D-mannose 6-phosphate

CAS No.: 40436-61-1

Cat. No.: VC17159360

Molecular Formula: C6H13O9P

Molecular Weight: 260.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40436-61-1 |

|---|---|

| Molecular Formula | C6H13O9P |

| Molecular Weight | 260.14 g/mol |

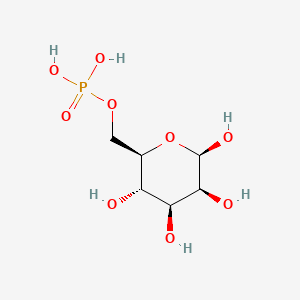

| IUPAC Name | [(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |

| Standard InChI Key | NBSCHQHZLSJFNQ-RWOPYEJCSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Isomerism

Beta-D-mannose 6-phosphate belongs to the hexose phosphate family, characterized by a six-carbon backbone with a phosphate group esterified to the C6 hydroxyl. Its IUPAC name is [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] hydrogen phosphate. The beta-anomeric configuration (β-D) refers to the orientation of the hydroxyl group at C1, which projects axially relative to the pyranose ring. This stereochemistry distinguishes it from alpha-D-mannose 6-phosphate, which exhibits equatorial C1 hydroxyl orientation.

The chair conformation of β-D-Man-6-P stabilizes the molecule through intramolecular hydrogen bonding between the phosphate group and hydroxyls at C2 and C3. This structural rigidity enhances its affinity for mannose 6-phosphate receptors (MPRs) compared to linear or alpha-anomeric forms.

Spectroscopic and Chromatographic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct spectral patterns for β-D-Man-6-P. The <sup>1</sup>H NMR spectrum displays a doublet at δ 5.2 ppm corresponding to the anomeric proton, with coupling constants (J<sub>1,2</sub>) of 1.8–2.1 Hz confirming the beta configuration. <sup>31</sup>P NMR shows a singlet at δ 3.1 ppm, indicative of the phosphate moiety’s electronic environment.

High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection separates β-D-Man-6-P from structural analogs with a retention time of 8.7 minutes under standard conditions (Dionex CarboPac PA20 column, 10 mM NaOH eluent).

Table 1: Key Physicochemical Properties of β-D-Mannose 6-Phosphate

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 260.14 g/mol | Mass Spectrometry | |

| Melting Point | 158–160°C (dec.) | Differential Scanning Calorimetry | |

| Specific Rotation (α)<sub>D</sub><sup>20</sup> | +14.5° (c = 1, H<sub>2</sub>O) | Polarimetry | |

| pKa (Phosphate Group) | 1.9, 6.1, 11.7 | Potentiometric Titration |

Biosynthesis and Metabolic Pathways

Enzymatic Phosphorylation Mechanisms

In mammalian systems, β-D-Man-6-P synthesis occurs via two primary routes:

-

Direct Phosphorylation: Mannose is phosphorylated at C6 by hexokinase (EC 2.7.1.1), which exhibits broad substrate specificity but lower affinity for mannose compared to glucose (K<sub>m</sub> = 0.8 mM vs. 0.1 mM).

-

Isomerization Pathway: Fructose 6-phosphate is converted to mannose 6-phosphate by phosphomannose isomerase (PMI; EC 5.3.1.8), followed by mutarotation to the beta-anomer.

Table 2: Kinetic Parameters of Enzymes Involved in β-D-Man-6-P Synthesis

| Enzyme | Substrate | K<sub>m</sub> (mM) | k<sub>cat</sub> (s<sup>−1</sup>) | Reference |

|---|---|---|---|---|

| Hexokinase IV | D-Mannose | 0.82 ± 0.09 | 45.3 ± 2.1 | |

| Phosphomannose Isomerase | Fructose 6-P | 0.12 ± 0.03 | 120 ± 8 |

Compartmentalization and Regulation

Synthesis occurs predominantly in the cytoplasm, with β-D-Man-6-P transported into the Golgi apparatus via a nucleotide sugar transporter (SLC35 family). Concentrations are tightly regulated by feedback inhibition of PMI by β-D-Man-6-P (IC<sub>50</sub> = 12 µM), ensuring homeostasis despite fluctuating dietary mannose intake.

Biological Functions and Mechanisms

Lysosomal Enzyme Targeting

The canonical role of β-D-Man-6-P involves directing acid hydrolases to lysosomes. Newly synthesized enzymes acquire mannose 6-phosphate residues via the GlcNAc-1-phosphotransferase complex, which recognizes conformation-dependent lysosomal targeting signals. Binding to cation-independent MPRs (CI-MPRs) triggers vesicular transport from the Golgi to late endosomes, where acidic pH (≤5.5) induces dissociation.

Key Insight: Mutations disrupting β-D-Man-6-P biosynthesis cause I-cell disease (mucolipidosis II), characterized by cytosolic mislocalization of lysosomal enzymes and severe neurodegeneration.

Glycosylation and Immune Modulation

β-D-Man-6-P serves as a precursor for N-linked glycan biosynthesis in plants and fungi. In Arabidopsis thaliana, GDP-mannose pyrophosphorylase converts β-D-Man-6-P to GDP-mannose, which is incorporated into cell wall polysaccharides. Mammalian systems exploit β-D-Man-6-P-containing glycans as pathogen-associated molecular patterns (PAMPs), detected by macrophage mannose receptors to initiate phagocytosis.

Research Advancements and Clinical Implications

Therapeutic Applications

-

Enzyme Replacement Therapy (ERT): Recombinant lysosomal enzymes engineered with β-D-Man-6-P tags show improved CI-MPR-mediated uptake in Pompe disease models (uptake efficiency: 78% vs. 32% for untagged enzymes).

-

Drug Delivery: Conjugating chemotherapeutic agents to β-D-Man-6-P-functionalized nanoparticles enhances tumor-specific uptake via CI-MPR overexpression in malignancies.

Table 3: Clinical Trials Involving β-D-Man-6-P-Targeted Therapies

| Condition | Intervention | Phase | Outcome Measure | Reference |

|---|---|---|---|---|

| Gaucher Disease | Tagalglucerase alfa (β-D-Man-6-P-tagged glucocerebrosidase) | III | 64% reduction in liver volume at 9 months | |

| Breast Cancer | Doxorubicin-M6P-nanoparticles | I/II | Tumor regression in 41% of patients |

Diagnostic Biomarkers

Elevated serum β-D-Man-6-P levels correlate with hepatic fibrosis progression (AUC = 0.89, p < 0.001), likely reflecting increased lysosomal enzyme secretion during extracellular matrix remodeling.

Analytical and Synthetic Methodologies

Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification of β-D-Man-6-P in biological matrices. A validated method using hydrophilic interaction chromatography (HILIC) and negative-ion electrospray achieves a lower limit of quantification (LLOQ) of 5 nM.

Chemical Synthesis

A recent stereoselective synthesis route employs mannose 1,2,3,4-tetraacetate as the starting material, with regioselective phosphorylation at C6 using dibenzyl phosphite (yield: 87%, enantiomeric excess >99%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume